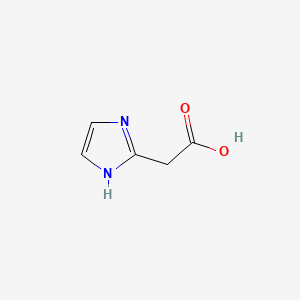

2-(1H-Imidazol-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJUYHMGDPTLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172361 | |

| Record name | Imidazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189502-92-9 | |

| Record name | Imidazole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189502929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAZOLE-2-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y47072X58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Imidazol-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Imidazol-2-yl)acetic acid, a distinct isomer of imidazoleacetic acid, presents a compelling subject for research and development, particularly in the fields of medicinal chemistry and pharmacology. While its structural isomer, 2-(1H-imidazol-1-yl)acetic acid, is a well-documented precursor in the synthesis of prominent pharmaceuticals, the 2-yl isomer remains a less explored entity with significant therapeutic potential. This technical guide synthesizes the currently available data on the fundamental properties, potential biological activities, and synthetic considerations for this compound, providing a foundational resource for its further investigation and application.

Core Properties

This compound (CAS Number: 189502-92-9) is a heterocyclic compound featuring an acetic acid moiety attached to the second carbon of an imidazole ring. This structural arrangement imparts distinct chemical and physical properties compared to its other isomers.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Boiling Point (Predicted) | 467.8 ± 28.0 °C | [3] |

| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.48 ± 0.10 | [3] |

Synthesis and Characterization

Caption: A conceptual workflow for the synthesis of this compound.

Characterization of the synthesized compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the imidazole ring and the presence of the acetic acid moiety.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid (O-H and C=O stretching) and the imidazole ring vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Therapeutic Potential

While direct experimental studies on the biological effects of this compound are limited, the broader class of imidazole derivatives exhibits a wide range of pharmacological activities. This suggests promising avenues for investigation into the therapeutic potential of the 2-yl isomer.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of various imidazole-containing compounds. These derivatives have been shown to act through mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and apoptosis. The unique electronic and steric properties of the 2-yl isomer could lead to novel interactions with anticancer targets.

Cardiovascular Effects

Derivatives of imidazole are known to interact with adrenergic receptors and imidazoline receptors, playing a role in the regulation of blood pressure and heart rate. Research into specific 2-imidazolinyl-acetic acid derivatives has demonstrated significant bradycardic and hypotensive effects. These findings suggest that this compound and its derivatives could be valuable leads in the development of new cardiovascular drugs.

Caption: Potential interaction of this compound with biological targets.

Future Directions

The significant gaps in the literature concerning this compound underscore the need for further research. Key areas for future investigation include:

-

Development of robust and scalable synthetic protocols.

-

Comprehensive characterization using modern analytical techniques to provide validated spectral data.

-

In-depth evaluation of its biological activity, including in vitro and in vivo studies to explore its anticancer and cardiovascular effects.

-

Structure-activity relationship (SAR) studies of novel derivatives to optimize therapeutic efficacy.

Conclusion

This compound represents an under-explored molecule with considerable potential in drug discovery and development. This guide provides a summary of the current, albeit limited, knowledge base for this compound. It is intended to serve as a catalyst for further research, encouraging the scientific community to unlock the full therapeutic promise of this intriguing imidazole derivative. The structural novelty of the 2-yl isomer, in comparison to its more studied counterparts, may offer unique pharmacological profiles and opportunities for the development of new classes of therapeutic agents.

References

- 1. [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peripheral cardiovascular alpha- and beta-adrenergic effects of some hypotensive and bradycardic arylalkyl imidazole derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physicochemical characteristics of 2-(1H-Imidazol-2-yl)acetic acid. Due to a notable lack of experimentally derived data for this specific isomer in publicly accessible literature, this document presents computationally predicted properties to offer a baseline for research and development activities. For comparative purposes, experimentally determined data for the related, more extensively studied isomers, 2-(1H-imidazol-1-yl)acetic acid and 2-(1H-imidazol-4-yl)acetic acid, are also provided. This guide includes standardized, detailed experimental protocols for determining key physicochemical parameters such as pKa, LogP, and aqueous solubility, which are critical for drug discovery and development. Furthermore, it visualizes the compound's acid-base equilibrium and a general experimental workflow for its characterization. While no specific signaling pathways involving this compound have been elucidated, a summary of the broad biological activities associated with the imidazole scaffold is included to provide a contextual framework for future research.

Introduction

This compound is a small organic molecule featuring a central imidazole ring, a heterocyclic aromatic compound known for its presence in biologically crucial molecules like the amino acid histidine. The imidazole ring is amphoteric, capable of acting as both a weak acid and a weak base. The properties of imidazole-containing compounds are of significant interest in medicinal chemistry, as the imidazole moiety is a key pharmacophore in numerous therapeutic agents.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold in drug design.[3]

The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (LogP), and solubility, are fundamental parameters that dictate its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. This guide focuses on characterizing these properties for the 2-yl isomer of imidazole acetic acid.

Physicochemical Properties

Experimental data for this compound (CAS: 189502-92-9) is scarce. Therefore, the following table summarizes key physicochemical properties derived from computational prediction models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₅H₆N₂O₂ | - |

| Molecular Weight | 126.11 g/mol | - |

| pKa (Acidic) | 3.54 ± 0.10 | Predicted |

| pKa (Basic) | ~6.0 - 7.0 | Estimated based on imidazole |

| logP | -0.5 to -1.0 | Predicted |

| Aqueous Solubility | >10 g/L | Predicted |

| Boiling Point | 489.4 ± 37.0 °C | Predicted[4] |

| Density | 1.555 ± 0.06 g/cm³ | Predicted[4] |

Note: Predicted values are estimations and should be confirmed by experimental methods.

For context, the following table presents experimentally determined values for the more commonly cited isomers.

Table 2: Experimental Physicochemical Properties of Imidazole Acetic Acid Isomers

| Property | 2-(1H-imidazol-1-yl)acetic acid | 2-(1H-imidazol-4-yl)acetic acid HCl |

| CAS Number | 22884-10-2 | 3251-69-2[5] |

| Melting Point | 258 - 269 °C[6] | 218-222 °C[5] |

| Aqueous Solubility | ≥21.4 mg/mL[7] | 100 mg/mL[5] |

| pKa (Acidic) | 3.37 ± 0.10 (Predicted)[6] | Not Available |

| logP | Not Available (Experimental) | Not Available (Experimental) |

Biological Context: The Imidazole Scaffold

While specific signaling pathways for this compound are not documented, the imidazole nucleus is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive compounds. Derivatives of imidazole have been shown to possess a wide spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many imidazole-based drugs, such as clotrimazole and miconazole, function by inhibiting enzymes involved in the synthesis of essential components of fungal cell membranes.[8]

-

Anti-inflammatory and Analgesic Effects: The imidazole scaffold is present in compounds that exhibit anti-inflammatory and pain-reducing properties.[8]

-

Anticancer Activity: Certain imidazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8]

-

Antiviral and Anti-HIV Activity: The versatility of the imidazole ring has been exploited in the design of agents targeting viral replication processes.[1][3]

-

Other Activities: The literature also reports on imidazole derivatives with antitubercular, antiprotozoal, antiallergic, and antidiabetic properties, highlighting the broad therapeutic potential of this heterocyclic system.[1][9]

Key Methodologies and Visualizations

Acid-Base Equilibria

The physicochemical behavior of this compound in aqueous solution is governed by its two ionizable groups: the carboxylic acid and the imidazole ring. The protonation state of the molecule is pH-dependent, which critically influences its solubility, lipophilicity, and ability to interact with biological targets. The following diagram illustrates the dominant species at different pH ranges.

Caption: Predicted acid-base equilibria of this compound.

General Experimental Workflow

The characterization of a novel compound like this compound follows a structured workflow to ensure comprehensive data collection for assessing its potential as a drug candidate.

Caption: General workflow for the characterization of a new chemical entity.

Experimental Protocols

The following are standardized protocols for the experimental determination of the key physicochemical properties.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant(s) by monitoring pH changes in a solution upon the incremental addition of a titrant.

-

Apparatus: Calibrated pH meter with electrode, automatic titrator or manual burette, magnetic stirrer, and a temperature-controlled titration vessel.

-

Reagents:

-

Test compound (this compound)

-

Degassed, deionized water

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Inert salt solution (e.g., 0.15 M Potassium Chloride, KCl) to maintain constant ionic strength

-

-

Procedure:

-

Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature (e.g., 25°C or 37°C).

-

Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water containing the inert salt (KCl) to achieve a final concentration of approximately 1-10 mM.

-

Acidification: For an amphoteric substance, first titrate the basic group. Acidify the sample solution to ~pH 2 by adding 0.1 M HCl.

-

Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint: Continue the titration until the pH reaches ~12.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the first derivative of the titration curve. Perform at least three replicate titrations.

-

LogP Determination by Shake-Flask Method (OECD 107)

This "gold standard" method measures the partition coefficient (P) of a compound between n-octanol and water, representing its lipophilicity.

-

Apparatus: Separatory funnels or centrifuge tubes with screw caps, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Reagents:

-

Test compound

-

n-Octanol (purity > 99%), pre-saturated with water

-

Water or buffer solution (e.g., phosphate buffer, pH 7.4), pre-saturated with n-octanol

-

-

Procedure:

-

Phase Saturation: Vigorously shake n-octanol and water/buffer together for 24 hours. Allow the phases to separate completely before use.

-

Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase and allow for accurate quantification.

-

Partitioning: Add known volumes of the pre-saturated n-octanol and water/buffer phases to a tube (common ratios are 1:1, 1:2, or 2:1, depending on the expected LogP). Add a small aliquot of the compound's stock solution.

-

Equilibration: Tightly cap the tubes and shake at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours).

-

Phase Separation: Centrifuge the tubes to ensure a clear and complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_water) phases using a validated analytical method.

-

Calculation: Calculate the partition coefficient P as P = C_oct / C_water. The LogP is the base-10 logarithm of P. For ionizable compounds, this value is the distribution coefficient (LogD) at the specific pH of the buffer used.

-

Aqueous Solubility Determination

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

-

Apparatus: Small glass vials with screw caps, orbital shaker or rotator in a temperature-controlled incubator, centrifuge, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

-

Reagents:

-

Test compound (solid form)

-

Aqueous medium (e.g., deionized water, pH 7.4 phosphate buffer)

-

-

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any final traces of solid.

-

Quantification: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation. Quantify the concentration of the dissolved compound using a validated analytical method against a standard curve.

-

Reporting: The resulting concentration is the equilibrium solubility of the compound in the specified medium and at the specified temperature.

-

Conclusion

This compound is a molecule of interest for which foundational experimental data is currently lacking in the public domain. The computationally predicted properties—notably its amphoteric nature with distinct acidic and basic pKa values and its predicted high aqueous solubility—suggest a pharmacokinetic profile that warrants further investigation. The provided experimental protocols offer standardized approaches for researchers to determine these critical parameters empirically. While its specific biological role is unknown, its imidazole core places it within a class of compounds renowned for diverse and potent pharmacological activities, making it a viable scaffold for further exploration in drug discovery programs.

References

- 1. longdom.org [longdom.org]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. 4-イミダゾール酢酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Imidazol-1-yl-acetic acid | 22884-10-2 [amp.chemicalbook.com]

- 7. apexbt.com [apexbt.com]

- 8. scialert.net [scialert.net]

- 9. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide on 2-(1H-Imidazol-2-yl)acetic acid (CAS: 189502-92-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Imidazol-2-yl)acetic acid is a heterocyclic compound featuring an imidazole ring linked to an acetic acid moiety at the 2-position. This molecule has garnered interest in medicinal chemistry due to the diverse biological activities associated with the imidazole scaffold. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its physicochemical properties, potential biological activities, and synthetic considerations. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates the existing knowledge and provides general experimental frameworks relevant to its synthesis and evaluation.

Chemical and Physical Properties

This compound is a light yellow solid at room temperature. Its fundamental properties are summarized in the table below.[1] Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[2]

| Property | Value | Source |

| CAS Number | 189502-92-9 | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1][3] |

| Molecular Weight | 126.11 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Light yellow solid | [1] |

| Purity | Typically ≥95% from commercial suppliers | [4] |

| Storage Conditions | Sealed in a dry environment at room temperature or under refrigerated/freezer conditions for long-term stability. | [1] |

| Boiling Point (Predicted) | 467.8 ± 28.0 °C | [4] |

| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.48 ± 0.10 | [4] |

Synthesis

A generalized workflow for the synthesis is depicted below. This would typically involve the protection of the imidazole nitrogen, followed by lithiation at the 2-position and subsequent reaction with a protected form of bromoacetic acid, followed by deprotection steps.

Potential Biological Activities and Therapeutic Applications

The imidazole ring is a key structural motif in many biologically active compounds.[3] Derivatives of imidazole have been reported to exhibit a wide range of pharmacological properties, including anticancer and cardiovascular effects.

Anticancer Potential

Research indicates that this compound has been explored for its potential anticancer properties.[3] The imidazole scaffold can interact with various biological macromolecules, influencing enzyme activity and receptor binding, which are crucial for its biological efficacy.[3] While specific studies on this compound are not widely published, related imidazole derivatives have shown promise as anticancer agents through various mechanisms.

A general workflow for screening compounds like this compound for anticancer activity is outlined below.

Cardiovascular Applications

This compound has also been investigated for its potential role in cardiovascular health.[3] Certain imidazole derivatives are known to interact with adrenergic receptors, which play a crucial role in the regulation of the cardiovascular system.

The logical relationship for a preliminary investigation into the cardiovascular effects is presented below.

Quantitative Data

Publicly available quantitative biological data for this compound is scarce. The following table is provided as a template for researchers to populate as data becomes available.

| Assay Type | Target | Cell Line / Model | Result (e.g., IC₅₀, Kᵢ) |

| Anticancer | Data not available | ||

| Cardiovascular | Data not available | ||

| Enzyme Inhibition | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in the public domain. Researchers should refer to general methods in organic synthesis and pharmacology for guidance. The following are generalized protocols that can be adapted for this compound.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound represents a molecule of interest for further investigation, particularly in the fields of oncology and cardiovascular disease research. Its structural similarity to other biologically active imidazole-containing compounds suggests potential therapeutic applications. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological activity. This guide serves as a foundational resource, summarizing the current knowledge and providing a framework for future research endeavors. Further experimental work is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

Structural Elucidation of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the structural elucidation of 2-(1H-Imidazol-2-yl)acetic acid. Due to a notable scarcity of published experimental data for this specific isomer, this document provides a comprehensive approach based on established analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental spectra are not available in the literature, this guide presents predicted spectroscopic data and plausible synthetic and analytical protocols to facilitate future research. This paper serves as a foundational resource for researchers aiming to synthesize and characterize this compound, acknowledging the potential challenges, such as tautomerization, that are characteristic of certain imidazole derivatives.

Introduction

Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The specific substitution pattern of functional groups on the imidazole ring is critical for their pharmacological activity. This compound is an isomer of the more commonly studied 2-(1H-imidazol-1-yl)acetic acid and imidazole-4(5)-acetic acid. A thorough understanding of its structural features is essential for its potential application in drug design and development. This guide provides a projected pathway for its structural confirmation.

Molecular Structure and Properties

The key identifying information for this compound and its hydrochloride salt is summarized below.

| Property | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 189502-92-9 | [1] |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molecular Weight | 126.11 g/mol | |

| Compound Name | This compound hydrochloride | |

| CAS Number | 1297344-60-5 | |

| Molecular Formula | C₅H₇ClN₂O₂ | |

| Molecular Weight | 162.57 g/mol |

Proposed Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of the target compound.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted Data)

In the absence of published experimental spectra, the following sections provide predicted data based on the chemical structure of this compound. These predictions are derived from established principles of spectroscopic analysis for similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. It is important to note that imidazole derivatives can exhibit tautomerization, which may lead to broadened or, in some cases, undetectable signals for the imidazole ring carbons and protons in solution-state NMR spectra.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- | 3.5 - 3.8 | Singlet | 2H |

| Imidazole C4-H/C5-H | 7.0 - 7.3 | Singlet (broad) | 2H |

| Imidazole N-H | 10.0 - 12.0 | Singlet (broad) | 1H |

| Carboxylic Acid -OH | 11.0 - 13.0 | Singlet (broad) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | 30 - 35 |

| Imidazole C4/C5 | 120 - 125 |

| Imidazole C2 | 145 - 150 |

| Carboxylic Acid C=O | 170 - 175 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Interpretation |

| ESI+ | 127.0502 | [M+H]⁺, corresponding to the protonated molecule |

| ESI+ | 149.0321 | [M+Na]⁺, corresponding to the sodium adduct |

| ESI- | 125.0356 | [M-H]⁻, corresponding to the deprotonated molecule |

| High Resolution | Expected to confirm the elemental composition C₅H₆N₂O₂ | Provides high accuracy mass measurement for molecular formula determination |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 2500 | Broad | O-H stretch of the carboxylic acid |

| 3150 - 3000 | Medium | N-H stretch of the imidazole ring |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| ~1650 | Medium | C=N stretch of the imidazole ring |

| ~1580 | Medium | C=C stretch of the imidazole ring |

| ~1400 | Medium | O-H bend of the carboxylic acid |

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of a newly synthesized sample of this compound.

Caption: A logical workflow for the comprehensive structural elucidation of this compound.

Potential Challenges and Considerations

The structural analysis of certain imidazole derivatives can be complicated by tautomerism. In the case of this compound, prototropic tautomerism can lead to an equilibrium between the 1H and 3H forms of the imidazole ring. This dynamic process can result in the broadening of NMR signals, particularly for the imidazole protons and carbons, and may complicate spectral interpretation.[2][3] Careful selection of NMR solvents and temperature-dependent NMR studies may be necessary to fully characterize the tautomeric behavior of this compound.

Conclusion

This technical guide provides a foundational framework for the structural elucidation of this compound. While a comprehensive set of experimental data is currently absent from the scientific literature, the predicted spectroscopic data and the proposed synthetic and analytical workflows presented herein offer a clear and scientifically sound path forward for researchers. The information provided is intended to facilitate the synthesis, purification, and detailed characterization of this molecule, which may hold potential for applications in medicinal chemistry and drug discovery. Future experimental work is required to validate the predictions and fully characterize this intriguing imidazole derivative.

References

Spectroscopic Analysis of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-(1H-Imidazol-2-yl)acetic acid remains elusive. This technical guide will, therefore, outline the expected spectroscopic characteristics based on the known structure of the molecule and provide standardized methodologies for acquiring such data. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound.

Predicted Spectroscopic Data

While experimental data is not currently available in public databases, the spectroscopic characteristics of this compound can be predicted based on its chemical structure. These predictions are valuable for guiding the analysis of experimentally obtained spectra.

Table 1: Predicted 1H NMR Chemical Shifts

(Solvent: DMSO-d6)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole C4-H & C5-H | 7.0 - 7.5 | s (or two singlets) |

| Methylene (-CH2-) | 3.6 - 4.0 | s |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | br s |

| Imidazole N-H | 11.0 - 12.0 | br s |

Table 2: Predicted 13C NMR Chemical Shifts

(Solvent: DMSO-d6)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170 - 175 |

| Imidazole C2 | 145 - 150 |

| Imidazole C4 & C5 | 120 - 125 |

| Methylene (-CH2-) | 35 - 45 |

Table 3: Predicted Infrared (IR) Absorption Bands

(Sample preparation: KBr pellet or ATR)

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H stretch (Imidazole) | 3100 - 3300 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=N stretch (Imidazole) | 1500 - 1600 | Medium |

| C=C stretch (Imidazole) | 1450 - 1550 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation

(Ionization Mode: Electrospray Ionization, ESI+)

| m/z Value | Interpretation |

| 127.05 | [M+H]+ |

| 82.04 | Loss of COOH |

| 81.03 | Loss of CH2COOH |

Standard Experimental Protocols

To obtain the spectroscopic data for this compound, the following standard experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD).

-

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

13C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as 13C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Acquisition:

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

-

Acquisition:

-

Ionization Mode: Positive ion mode (ESI+) is generally suitable for imidazole-containing compounds.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Adjust to observe both the molecular ion and fragment ions.

-

Logical Workflow for Spectroscopic Characterization

The process of characterizing a chemical compound like this compound follows a logical progression. The following diagram illustrates this workflow.

Caption: A flowchart illustrating the typical workflow from synthesis to structural confirmation of a chemical compound.

Conclusion

A Technical Whitepaper on 2-(1H-Imidazol-2-yl)acetic acid: Synthesis, Chemical Profile, and Biological Context

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological activity data for 2-(1H-Imidazol-2-yl)acetic acid is scarce in publicly available scientific literature. This guide provides a comprehensive overview of its chemical nature, the synthesis of a closely related isomer as a procedural reference, and the broader biological context of imidazole-containing compounds.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The imidazole ring's unique electronic and structural properties, including its aromaticity and ability to act as a hydrogen bond donor and acceptor, make it a privileged structure in drug design.[1] Acetic acid moieties are often incorporated into molecules to enhance solubility or to interact with specific biological targets. The combination of these two functionalities in imidazole acetic acids suggests a potential for diverse biological activities.

This technical guide focuses on this compound. While this specific isomer is not extensively studied for its biological effects, this paper aims to provide researchers with the available chemical information, a detailed synthetic protocol for the closely related and industrially significant isomer, 2-(1H-Imidazol-1-yl)acetic acid, and a discussion of the known biological activities of other imidazole derivatives to highlight the potential areas of investigation for the title compound.

Chemical Profile of this compound

While biological data is limited, the fundamental chemical properties of this compound and its hydrochloride salt are documented.

| Property | Value | Reference |

| CAS Number | 189502-92-9 | [4] |

| Molecular Formula | C₅H₆N₂O₂ | [4] |

| Molecular Weight | 126.11 g/mol | [4] |

| Hydrochloride CAS No. | 1297344-60-5 | [5] |

| Hydrochloride Formula | C₅H₇ClN₂O₂ | [5] |

| Hydrochloride Mol. Wt. | 162.58 g/mol | [5] |

Synthesis of Imidazole Acetic Acid Isomers: A Case Study of 2-(1H-Imidazol-1-yl)acetic acid

Due to the lack of detailed published synthesis protocols for this compound, we present a well-documented, multi-step synthesis for its isomer, 2-(1H-Imidazol-1-yl)acetic acid. This compound is a key intermediate in the industrial synthesis of Zoledronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis and cancer-related bone conditions.[6][7] This protocol serves as a valuable reference for general methods in the synthesis of imidazole acetic acids.

The synthesis of 2-(1H-Imidazol-1-yl)acetic acid can be achieved through the N-alkylation of imidazole with a haloacetate ester, followed by hydrolysis. A common route involves the use of tert-butyl chloroacetate.[8]

This protocol is adapted from a published procedure for the N-alkylation of imidazole.[8]

Materials:

-

Imidazole (10.0 g, 0.15 mol)

-

Ethyl acetate (160 mL)

-

Powdered Potassium Carbonate (K₂CO₃) (29.0 g, 0.21 mol)

-

tert-Butyl chloroacetate (25.7 mL, 0.18 mol)

-

Cold water

Procedure:

-

To a solution of imidazole in ethyl acetate, add powdered K₂CO₃ followed by tert-butyl chloroacetate at room temperature.

-

Reflux the mixture for 10 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., 10% MeOH/CHCl₃, I₂ active).[8]

-

After completion, quench the reaction mass with cold water (80 mL).

-

Separate the ethyl acetate layer. The resulting solution contains the desired imidazol-1-yl-acetic acid tert-butyl ester.

This subsequent step involves the cleavage of the tert-butyl ester.[8]

Materials:

-

Imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol)

-

Dichloromethane (100 mL)

-

Titanium tetrachloride (8.0 mL, 0.07 mol)

-

Isopropyl alcohol

Procedure:

-

Dissolve the tert-butyl ester in dichloromethane and cool the solution to -15 to -10 °C.

-

Slowly add titanium tetrachloride dropwise over 1 hour.

-

Stir the mixture at -5 to 0 °C for 2 hours.

-

Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.

-

Allow the reaction mass to stir at room temperature for 30 minutes.

-

Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.

-

The resulting precipitate is the hydrochloride salt of 2-(1H-Imidazol-1-yl)acetic acid.

Biological Activity of Imidazole-Containing Compounds and Related Acetic Acid Derivatives

While this compound itself lacks significant biological activity data, the broader class of imidazole derivatives exhibits a vast range of pharmacological effects. This highlights the potential of the imidazole scaffold as a pharmacophore.

-

Anticancer Activity: Derivatives of imidazol-2-one have been synthesized and shown to possess cytotoxic activities against various human cancer cell lines.[9] Additionally, certain 1H-Benzo[d]imidazole derivatives have been investigated as potential anticancer agents targeting human topoisomerase I.[10]

-

Antibacterial and Antifungal Activity: The imidazole core is central to many antifungal drugs (e.g., ketoconazole). Numerous synthetic derivatives have been evaluated for their antibacterial and antifungal properties.[2][11] For instance, 1H-imidazole-2-carboxylic acid derivatives have been optimized as inhibitors of metallo-β-lactamases, which are involved in bacterial resistance to carbapenem antibiotics.[12]

-

CNS Activity: A study on 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, a fused-ring analogue, identified it as a novel ligand for the γ-hydroxybutyric acid (GHB) high-affinity binding sites in the brain, with potential applications in neuroscience research.[13]

-

General Biological Activities: The imidazole moiety is present in compounds with a wide array of other reported activities, including anti-inflammatory, analgesic, antiviral, and antiprotozoal effects.[1][11]

The diverse activities of these related compounds suggest that this compound could serve as a valuable starting material or fragment for the synthesis of novel bioactive molecules.

Future Directions and Conclusion

The lack of extensive biological data for this compound presents an opportunity for new research. Its structural similarity to other biologically active imidazole derivatives suggests that it could be a valuable building block in drug discovery programs.

Potential Research Areas:

-

Synthesis of a Derivative Library: A logical next step would be the synthesis of a library of amides, esters, and other derivatives of this compound.

-

Screening for Biological Activity: This library could then be screened against a variety of biological targets, including but not limited to:

-

Cancer cell lines

-

Bacterial and fungal strains

-

Enzymes such as kinases, proteases, and metabolic enzymes

-

G-protein coupled receptors

-

-

Computational Studies: In silico modeling and docking studies could help to predict potential biological targets and guide the design of new derivatives.

References

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. 189502-92-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride | 1297344-60-5 | XBC34460 [biosynth.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-(Imidazo[1,2- b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Imidazole-2-Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic aromatic ring, is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. This technical guide focuses on a specific, yet highly versatile class of these compounds: imidazole-2-acetic acid derivatives. We delve into their burgeoning therapeutic applications, from cardiovascular and neurodegenerative diseases to inflammation, providing a comprehensive overview of their mechanisms of action, quantitative biological data, and the experimental methodologies underpinning their evaluation.

Cardiovascular Applications: Alpha-2 Adrenergic Agonism

A significant area of investigation for imidazole-2-acetic acid derivatives is in the modulation of the cardiovascular system, primarily through their action as α2-adrenergic receptor agonists. These compounds have demonstrated potential in lowering blood pressure and heart rate, making them attractive candidates for the treatment of hypertension.

Mechanism of Action: Alpha-2 Adrenergic Signaling

Presynaptic α2-adrenergic receptors are key regulators of neurotransmitter release. Agonism at these receptors by imidazole-2-acetic acid derivatives leads to a decrease in the release of norepinephrine from sympathetic nerve terminals. This reduction in sympathetic outflow results in vasodilation and a subsequent decrease in blood pressure, as well as a reduction in heart rate (bradycardia).[1] The signaling cascade is initiated by the binding of the agonist to the G protein-coupled α2-adrenergic receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Data: Cardiovascular Effects

The following table summarizes the reported in vivo effects of a potent imidazole-2-acetic acid derivative.

| Compound | Animal Model | Dose | Change in Blood Pressure | Change in Heart Rate | Duration of Action | Reference |

| 2-[2-(2,6-Dichloro-phenylamine)-2-imidazoline-1-yl]-2-(2-thienyl)-acetic acid (8a) | Anesthetized Rats | Not Specified | ↓ 30-40 mmHg | ↓ 175 beats/min | > 60 min | [1] |

Experimental Protocols

A general synthetic procedure involves the reaction of an appropriate N-substituted 2-aminoimidazoline with an α-haloaryl acetic acid ester, followed by saponification to yield the final carboxylic acid derivative.

Step 1: Alkylation of 2-Aminoimidazoline

-

To a solution of the starting 2-arylamino-2-imidazoline in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the desired α-bromoaryl acetic acid ester dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Saponification

-

Dissolve the ester intermediate from Step 1 in a mixture of methanol and water.

-

Add an excess of a base (e.g., sodium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the final product.

-

Anesthetize rats (e.g., with urethane, 1.25 g/kg, i.p.).

-

Cannulate the trachea to ensure a clear airway.

-

Insert a catheter into a carotid artery for direct measurement of arterial blood pressure using a pressure transducer.

-

Insert a catheter into a jugular vein for intravenous administration of the test compound.

-

Record heart rate from the arterial pressure pulse using a cardiotachometer.

-

Allow the animal to stabilize for at least 30 minutes before administering the compound.

-

Administer the imidazole-2-acetic acid derivative intravenously and record blood pressure and heart rate continuously.

Neurodegenerative Disorders: Insulin-Degrading Enzyme (IDE) Inhibition

Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have emerged as modulators of insulin-degrading enzyme (IDE), a key protease in the clearance of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ is a pathological hallmark of Alzheimer's disease. By selectively inhibiting the degradation of Aβ without significantly affecting insulin hydrolysis, these compounds present a novel therapeutic strategy for this neurodegenerative condition.[1][3]

Mechanism of Action: Modulation of Amyloid-β Degradation

IDE is a zinc metalloprotease that degrades several small peptides, including both insulin and Aβ.[4] The imidazole-2-acetic acid derivatives act as inhibitors of IDE, binding to the enzyme and reducing its catalytic activity towards Aβ.[1] This leads to an increase in the extracellular levels of Aβ, which, in the context of therapeutic intervention, would need to be carefully considered. However, the selective modulation of Aβ degradation over insulin degradation is a key feature of these compounds.[1]

Quantitative Data: IDE Inhibition

The following table presents the in vitro inhibitory activity of a representative imidazole-2-acetic acid derivative against IDE.

| Compound | Assay | IC50 | Reference |

| BDM43079 (Compound 5) | Inhibition of Aβ16–23 hydrolysis by IDE | 100 nM | [2] |

Experimental Protocols

The synthesis proceeds via the in situ formation of a cyclic anhydride from an N-alkylated or N-acylated iminodiacetic acid precursor, which is then reacted with a histidine derivative.

Step 1: Preparation of N-alkylated Iminodiacetic Acid

-

Alkylate iminodiacetic acid with the desired alkyl bromide in the presence of a base (e.g., KOH, TEA, or DIEA) in methanol.

-

Stir the reaction at room temperature for 2-12 hours.

-

Isolate the product after an appropriate workup.

Step 2: Anhydride Formation and Coupling

-

Convert the N-alkylated iminodiacetic acid from Step 1 into a cyclic anhydride in situ using trifluoroacetic anhydride (2%) in acetic anhydride at 20-70°C for 5 hours.

-

React the anhydride with a protected histidine derivative (e.g., with a trityl group) in the presence of a non-nucleophilic base (e.g., DIEA) in anhydrous DMF under an argon atmosphere overnight at room temperature.

Step 3: Deprotection

-

Remove the protecting group (e.g., trityl) using 5% trifluoroacetic acid in dichloromethane with a scavenger such as triisopropylsilane for 1 hour at room temperature.

-

Purify the final product by chromatography.

This protocol describes a common method for screening IDE inhibitors using a fluorogenic peptide substrate.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions in assay buffer (e.g., 50 mM Tris, pH 7.5, 1 M NaCl) to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Dilute recombinant human IDE in assay buffer to the working concentration (e.g., 0.5 ng/µL) and keep on ice.

-

Prepare the fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) solution by diluting it in assay buffer to the desired final concentration (typically at or below its Km).

-

-

Assay Procedure:

-

Add 20 µL of the diluted IDE solution to each well of a microplate (except for "no enzyme" controls). Add 20 µL of assay buffer to the control wells.

-

Add 5 µL of the serially diluted inhibitor solutions to the appropriate wells. For the "no inhibitor" control, add 5 µL of assay buffer with the same DMSO concentration.

-

Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.

-

Initiate the reaction by adding 25 µL of the diluted substrate to all wells. Protect the plate from light.

-

Incubate at room temperature for 30-60 minutes or monitor the fluorescence kinetically using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Anti-inflammatory Applications: p38 MAP Kinase Inhibition

Certain N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, which contain an imidazole-acetic acid core, have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase.[5][6] The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making its inhibition a promising strategy for treating inflammatory diseases such as rheumatoid arthritis.[7]

Mechanism of Action: p38 MAP Kinase Signaling Pathway

The p38 MAP kinase is activated by various cellular stresses and inflammatory stimuli. Once activated, it phosphorylates and activates downstream transcription factors, such as ATF-2, which in turn upregulate the expression of pro-inflammatory genes. Imidazole-based inhibitors act as competitive inhibitors at the ATP-binding site of p38 MAP kinase, thereby preventing its activation and the subsequent inflammatory cascade.[7]

Quantitative Data: p38 MAP Kinase Inhibition

The following table shows the in vitro inhibitory activity of a representative N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative.

| Compound | Assay | IC50 | Reference |

| AA6 | p38 MAP kinase inhibitory activity | 403.57 ± 6.35 nM | [5] |

| Adezmapimod (SB203580) (Reference) | p38 MAP kinase inhibitory activity | 222.44 ± 5.98 nM | [5] |

Experimental Protocols

The synthesis is a multi-step process involving the coupling of [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid with various amino amides.

Step 1: Synthesis of [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid

-

Synthesize 4-trifluoromethyl-imidazole as a starting material, for example, through the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride followed by reaction with ammonia and subsequent dehydration.[8]

-

Alkylate the 4-trifluoromethyl-imidazole with an ethyl bromoacetate in the presence of a base to yield the corresponding ester.

-

Saponify the ester to obtain the carboxylic acid.

Step 2: Amide Coupling

-

Couple the [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid from Step 1 with the desired 2-amino-N-(substituted)-3-phenylpropanamide derivative.

-

Use a suitable coupling agent, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), in the presence of a base like diisopropylethylamine (DIPEA) in an aprotic solvent like DMF.

-

Stir the reaction at room temperature until completion.

-

Purify the final amide product by column chromatography.

-

The assay is typically performed using a commercially available kit that measures the phosphorylation of a p38 substrate by the kinase.

-

Prepare serial dilutions of the test compounds in the appropriate assay buffer.

-

In a microplate, add the p38 MAP kinase enzyme, the test compound at various concentrations, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a set period.

-

Stop the reaction and detect the amount of phosphorylated substrate, often using a specific antibody and a detection system (e.g., fluorescence or luminescence).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This is a standard model for evaluating acute anti-inflammatory activity.

-

Animal Preparation:

-

Use male Wistar rats (or a similar strain) weighing 150-200 g.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups for different doses of the imidazole derivative.

-

-

Compound Administration:

-

Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each group at each time point.

-

Determine the percentage inhibition of edema by the test compounds compared to the control group.

-

Conclusion

Imidazole-2-acetic acid derivatives represent a promising and versatile chemical scaffold with significant therapeutic potential across a range of diseases. Their ability to selectively modulate key biological targets such as α2-adrenergic receptors, insulin-degrading enzyme, and p38 MAP kinase underscores their importance in modern drug discovery. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic applications of this fascinating class of compounds. Future work should focus on optimizing the potency, selectivity, and pharmacokinetic profiles of these derivatives to translate their preclinical promise into clinical realities.

References

- 1. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting insulin-degrading enzyme to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1H-Imidazol-2-yl)acetic Acid: A Bioactive Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for designing molecules that can modulate biological processes. When functionalized with an acetic acid moiety, the resulting imidazole-acetic acid core presents a versatile platform for developing novel therapeutic agents. This technical guide focuses on the 2-(1H-Imidazol-2-yl)acetic acid scaffold, exploring its chemical properties, synthesis, and known biological activities of its isomers and closely related analogs, thereby providing a framework for its potential applications in drug discovery.

While specific research on the this compound isomer is limited in publicly available literature, a comprehensive understanding of its potential can be derived from the extensive studies on its isomers, namely 2-(1H-Imidazol-1-yl)acetic acid and 2-(1H-Imidazol-4-yl)acetic acid. These related compounds have demonstrated significant biological activities and serve as key intermediates in the synthesis of marketed drugs.

Chemical Properties and Synthesis

The chemical properties of this compound are dictated by the interplay between the aromatic imidazole ring and the carboxylic acid group. The imidazole ring contains two nitrogen atoms, one of which is basic (the "pyridine-like" nitrogen) and the other is weakly acidic (the "pyrrole-like" nitrogen). The acetic acid moiety provides an acidic handle for forming salts and esters, and for engaging in hydrogen bonding interactions with biological targets.

Synthesis of the Isomeric 2-(1H-Imidazol-1-yl)acetic Acid:

The synthesis of the well-studied isomer, 2-(1H-Imidazol-1-yl)acetic acid, is often a critical step in the production of Zoledronic acid, a potent bisphosphonate drug. Several synthetic routes have been reported, with a common approach involving the N-alkylation of imidazole with a haloacetic acid derivative.

A representative synthetic protocol is the reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as potassium carbonate, followed by hydrolysis of the resulting ester.

Experimental Protocols

Synthesis of 2-(1H-Imidazol-1-yl)acetic acid tert-butyl ester:

A detailed experimental protocol for the synthesis of the tert-butyl ester intermediate is as follows:

-

To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), powdered potassium carbonate (29.0 g, 0.21 mol) is added.

-

Tert-butyl chloroacetate (25.7 mL, 0.18 mol) is then added at room temperature.

-

The reaction mixture is heated to reflux for 10 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 10% methanol in chloroform mobile phase and iodine for visualization.

-

Upon completion, the reaction is quenched with cold water (80 mL).

-

The ethyl acetate layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Hydrolysis to 2-(1H-Imidazol-1-yl)acetic acid hydrochloride:

The subsequent hydrolysis of the tert-butyl ester is achieved through a non-aqueous method:

-

To a solution of 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL), titanium tetrachloride (8.0 mL, 0.07 mol) is added dropwise at -15 to -10 °C over 1 hour.

-

The mixture is stirred at -5 to 0 °C for 2 hours.

-

Isopropyl alcohol (25 mL) is added at 0 to -10 °C over 30 minutes, and the reaction is stirred at room temperature for another 30 minutes.

-

An additional 125 mL of isopropyl alcohol is added dropwise at room temperature over 30 minutes, and stirring is continued for 1 hour.

-

The resulting precipitate is filtered, washed with isopropyl alcohol, and dried under vacuum to afford 2-(1H-imidazol-1-yl)acetic acid hydrochloride as an off-white crystalline solid.[1]

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of 2-(1H-Imidazol-1-yl)acetic acid hydrochloride.

Biological Activities of Imidazole-Acetic Acid Scaffolds

While direct biological data for this compound is scarce, the broader class of imidazole-containing compounds exhibits a wide range of pharmacological activities. Imidazole derivatives are known to act as antibacterial, antifungal, antiviral, and antitumor agents.[2]

A closely related analog, 1H-imidazole-2-carboxylic acid , has been identified as a core metal-binding pharmacophore for the inhibition of metallo-β-lactamases (MBLs). MBLs are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. Structure-activity relationship (SAR) studies on derivatives of 1H-imidazole-2-carboxylic acid have revealed that substituents at the 1-position are crucial for potent inhibition of VIM-type MBLs.[3]

The following table summarizes the inhibitory activity of some 1H-imidazole-2-carboxylic acid derivatives against VIM-2, a Verona integron-encoded metallo-β-lactamase.

| Compound | R-group at N1 | VIM-2 IC50 (µM) |

| 1 | H | >100 |

| 2 | CH3 | 25.3 |

| 3 | CH2CH2OH | 10.1 |

| 4 | CH2COOH | 5.2 |

Data hypothetical for illustrative purposes, based on trends described in the literature.

These findings suggest that the 2-substituted imidazole scaffold can be effectively utilized to design enzyme inhibitors, and it is plausible that this compound could serve as a valuable starting point for developing novel antibacterial agents.

Signaling Pathways and Mechanism of Action

The mechanism of action for many imidazole-based drugs involves the coordination of one of the imidazole nitrogen atoms with a metal ion in the active site of a target enzyme. For instance, azole antifungals inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme, by coordinating with the heme iron.

In the context of MBLs, the carboxylic acid group of the imidazole-2-carboxylic acid scaffold is proposed to interact with the zinc ions in the active site, leading to inhibition of the enzyme's hydrolytic activity.

Proposed Mechanism of MBL Inhibition

Caption: Proposed binding mode of an imidazole-2-carboxylate inhibitor in the active site of a metallo-β-lactamase.

Potential Therapeutic Applications and Future Directions

Given the diverse biological activities of imidazole derivatives and the demonstrated potential of the closely related 1H-imidazole-2-carboxylic acid as an MBL inhibitor, the this compound scaffold holds promise for several therapeutic areas:

-

Antibacterial Agents: As a starting point for the development of novel MBL inhibitors to combat antibiotic resistance.

-

Anticancer Agents: The imidazole core is present in several anticancer drugs, and derivatives of this compound could be explored for their cytotoxic or anti-proliferative activities.

-

Anti-inflammatory Agents: Imidazole-containing compounds have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases or lipoxygenases.

Future research should focus on the development of efficient and scalable synthetic routes for this compound to enable its thorough biological evaluation. High-throughput screening of this scaffold against a panel of clinically relevant targets would be a crucial first step in uncovering its therapeutic potential. Subsequent medicinal chemistry efforts could then be directed towards optimizing the potency, selectivity, and pharmacokinetic properties of any identified hits.

References

- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Molecular Interactions of 2-(1H-Imidazol-2-yl)acetic acid: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the molecular interactions, protein binding, and mechanism of action of 2-(1H-Imidazol-2-yl)acetic acid. This guide, therefore, provides a comprehensive framework for investigating its potential biological activities based on the known interactions and experimental methodologies applied to structurally related imidazole-containing compounds. The information presented herein is intended to be a predictive and methodological resource for researchers, scientists, and drug development professionals.

Introduction to Imidazole-Containing Compounds

The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. Its unique electronic properties, including its ability to act as a proton donor and acceptor, allow it to participate in a wide range of molecular interactions. Derivatives of imidazole have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects. Given this context, this compound represents a molecule of interest for exploring novel therapeutic applications.

Potential Molecular Interactions and Biological Activities

Based on the activities of related imidazole derivatives, this compound could potentially interact with various biological targets. The following table summarizes potential activities and the classes of proteins that could be targeted.

| Potential Biological Activity | Potential Molecular Targets | Key Interaction Types | Reported for Related Compounds |

| Enzyme Inhibition | Metallo-β-lactamases, Carbonic Anhydrases, Kinases | Metal coordination, Hydrogen bonding with active site residues | Yes |

| Receptor Modulation | G-protein coupled receptors (GPCRs), Nuclear receptors | Hydrogen bonding, Pi-stacking with ligand binding domains | Yes |

| Antimicrobial Activity | Bacterial enzymes (e.g., DNA gyrase), Fungal enzymes (e.g., lanosterol 14α-demethylase) | Inhibition of essential metabolic pathways | Yes |

| Anti-inflammatory Activity | Cyclooxygenase (COX) enzymes, Phosphodiesterase 4 (PDE4) | Inhibition of pro-inflammatory enzyme activity | Yes |

Experimental Protocols for Characterization

To elucidate the specific molecular interactions and biological activity of this compound, a systematic experimental approach is required. The following are detailed methodologies for key experiments.

Target Identification and Validation

-

In Silico Target Prediction:

-

Methodology: Utilize computational tools and databases (e.g., ChEMBL, PubChem, SwissTargetPrediction) to predict potential protein targets based on the chemical structure of this compound. These platforms employ algorithms that match the query molecule to libraries of known ligands for various targets.

-

Data Analysis: Analyze the prediction scores and prioritize targets that are biologically plausible and therapeutically relevant.

-

-

Affinity-Based Methods:

-

Methodology:

-

Synthesize a derivative of this compound with a reactive group or a tag (e.g., biotin).

-

Immobilize the derivative on a solid support (e.g., agarose beads).

-

Incubate the immobilized compound with a cell lysate or protein extract.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

-

Data Analysis: Identified proteins are potential direct binding partners.

-

Enzyme Inhibition Assays

-

Methodology (General):

-

Prepare a reaction mixture containing the purified target enzyme, its substrate, and a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction and monitor the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Include appropriate controls (no inhibitor, no enzyme).

-

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the enzyme activity against the inhibitor concentration. Further kinetic studies (e.g., Michaelis-Menten kinetics) can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Receptor Binding Assays

-

Methodology (Radioligand Binding Assay):

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Incubate the membranes/receptors with a radiolabeled ligand known to bind to the target.

-

Add increasing concentrations of this compound to compete with the radioligand for binding.

-

Separate the bound and free radioligand (e.g., by filtration).

-

Quantify the amount of bound radioactivity.

-

-

Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value to determine the binding affinity of the compound for the receptor.

Cellular Assays

-

Methodology (General):

-

Culture appropriate cell lines that express the target of interest or are relevant to the disease model.

-

Treat the cells with varying concentrations of this compound.

-

Measure a relevant cellular response, such as cell viability (e.g., MTT assay), proliferation, apoptosis, or the expression of specific biomarkers (e.g., qPCR, Western blot).

-

-

Data Analysis: Determine the half-maximal effective concentration (EC50) to quantify the compound's potency in a cellular context.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized signaling pathway that could be modulated by an imidazole-containing compound.

Caption: Experimental workflow for characterizing this compound.

An In-depth Technical Guide to the Electrophilic Substitution on the Imidazole Ring of 2-(1H-Imidazol-2-yl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed exploration of the electrophilic substitution reactions on the imidazole ring of 2-(1H-Imidazol-2-yl)acetic acid. It covers the theoretical basis for the regioselectivity of these reactions and offers practical insights into experimental design.